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Compound of Interest

Compound Name: gibberellin A18

Cat. No.: B1254364

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of (-)-Gibberellin A18 (GA18) methyl ester, a complex diterpenoid plant hormone.
The synthesis, originally reported by Li, et al. in the Journal of the American Chemical Society
(2023), commences from the readily available natural product andrographolide and proceeds
through a concise 11-step sequence.[1][2] This route is notable for its strategic use of an ene
reaction, an oxidative cleavage/aldol condensation cascade to form the challenging trans-
hydrindane core, a photochemical [2+2] cycloaddition, and a samarium(ll) iodide-mediated
skeletal rearrangement to construct the bicyclo[3.2.1]octanol system.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the total synthesis of
(-)-GA18 methyl ester.
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Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Click to download full resolution via product page

Caption: Key transformations in the total synthesis of (-)-GA18 methyl ester.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (-)-GA18 methyl ester.
Step 1: Synthesis of Triene (20)

To a solution of andrographolide (1.0 g, 2.85 mmol) in acetone (30 mL) was added 2,2-
dimethoxypropane (3.5 mL, 28.5 mmol) and p-toluenesulfonic acid monohydrate (54 mg, 0.285
mmol). The mixture was stirred at room temperature for 1.5 hours. The reaction was quenched
with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic
layers were dried over Na2S04, filtered, and concentrated. The crude residue was dissolved in
CH2CI2 (30 mL) and cooled to 0 °C. Pyridine (1.15 mL, 14.25 mmol) and thionyl chloride (0.42
mL, 5.70 mmol) were added sequentially. The mixture was stirred at O °C for 30 minutes, then
guenched with saturated aqueous NaHCO3 and extracted with CH2CI2. The combined organic
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layers were dried, filtered, and concentrated. The residue was purified by silica gel
chromatography to afford triene 20 (0.95 g, 95% yield).

Step 3: Synthesis of Ene Adducts (23a/23b)

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.92 g, 5.60 mmol) in THF
(20 mL) at O °C was added NaHMDS (2.0 M in THF, 2.8 mL, 5.60 mmol). The mixture was
stirred for 30 minutes, then a solution of aldehyde 21 (0.90 g, 2.80 mmol) in THF (10 mL) was
added. The reaction was stirred at room temperature for 12 hours. The mixture was then
cooled to 0 °C and 1 M HCI (10 mL) was added. After stirring for 30 minutes, the mixture was
extracted with ethyl acetate. The combined organic layers were dried, filtered, and
concentrated. The residue was purified by silica gel chromatography to give a mixture of ene
adducts 23a and 23b (0.59 g, 60% over two steps).

Step 5: Intramolecular Aldol Condensation to form trans-Hydrindane (25)

To a solution of ketoaldehyde 24 (0.50 g, 1.58 mmol) in DMSO (15 mL) was added L-proline
(36 mg, 0.316 mmol). The mixture was stirred at room temperature for 24 hours. Water was
added, and the mixture was extracted with ethyl acetate. The combined organic layers were
washed with brine, dried over Na2S04, filtered, and concentrated. The residue was purified by
silica gel chromatography to afford trans-hydrindane 25 (0.375 g, 75% yield).

Step 7: Photochemical [2+2] Cycloaddition

A solution of alcohol 29 (0.30 g, 0.94 mmol) and allene (condensed at -78 °C, ~2 mL) in
acetone (100 mL) was irradiated with a 450 W medium-pressure mercury lamp in a quartz
immersion well at -78 °C for 4 hours. The solvent was removed under reduced pressure, and
the residue was purified by silica gel chromatography to give a mixture of cycloadducts 26a
and 26b (0.22 g, 65% vyield, 4:1 dr).

Step 8: SmI2-Mediated Skeletal Rearrangement

To a solution of SmI2 in THF (0.1 M, 25 mL, 2.5 mmol) at -78 °C was added a solution of a
mixture of 26a and 26b (0.18 g, 0.5 mmol) and HMPA (0.44 mL, 2.5 mmol) in THF (5 mL). The
reaction was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous
NHA4CI and extracted with ethyl acetate. The combined organic layers were dried, filtered, and
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concentrated. The residue was purified by silica gel chromatography to afford
bicyclo[3.2.1]Joctanol 10 (0.126 g, 70% yield).

Step 11: Final Reduction to (-)-GA18 Methyl Ester (5a)

To a solution of keto-ester 28 (20 mg, 0.058 mmol) in a 2:1 mixture of THF and water (3 mL) at
room temperature was added a solution of SmI2 in THF (0.1 M, 2.3 mL, 0.232 mmol). The
mixture was stirred for 1 hour. The reaction was quenched with saturated aqueous NaHCO3
and extracted with ethyl acetate. The combined organic layers were dried, filtered, and
concentrated. The residue was purified by silica gel chromatography to give (-)-GA18 methyl
ester 5a (10.6 mg, 53% vyield) and its C3-epimer 5b.[2] The undesired epimer can be oxidized
back to the starting keto-ester 28.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]
e 2. Concise Synthesis of (-)-GA18 Methyl Ester - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Total Synthesis of
Gibberellin A18 Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254364+#total-synthesis-of-gibberellin-a18-methyl-
ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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